molecular formula C15H12Br2ClN3O B15015104 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-phenylmethylidene]acetohydrazide

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-phenylmethylidene]acetohydrazide

Katalognummer: B15015104
Molekulargewicht: 445.53 g/mol
InChI-Schlüssel: YHXWCELILCTLHQ-ZBKNUEDVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-phenylmethylidene]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-phenylmethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of 2,6-dibromo-4-chloroaniline. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and organic solvents. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-phenylmethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-phenylmethylidene]acetohydrazide is unique due to its combination of bromine, chlorine, and hydrazide functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Eigenschaften

Molekularformel

C15H12Br2ClN3O

Molekulargewicht

445.53 g/mol

IUPAC-Name

N-[(Z)-benzylideneamino]-2-(2,6-dibromo-4-chloroanilino)acetamide

InChI

InChI=1S/C15H12Br2ClN3O/c16-12-6-11(18)7-13(17)15(12)19-9-14(22)21-20-8-10-4-2-1-3-5-10/h1-8,19H,9H2,(H,21,22)/b20-8-

InChI-Schlüssel

YHXWCELILCTLHQ-ZBKNUEDVSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=N\NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Kanonische SMILES

C1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.